N-Desisopropyl delavirdine
Overview
Description
“N-Desisopropyl delavirdine” is a member of piperazines and a member of pyridines .
Synthesis Analysis
The synthesis of delavirdine employs the use of heterocyclic rings like substituted pyridine and indole . Delavirdine in combination with nucleoside reverse transcriptase inhibitors (NRTIs) produced sustained reductions in plasma viral loads and improvements in immunological responses .Molecular Structure Analysis
The molecular formula of “N-Desisopropyl delavirdine” is C19H22N6O3S . The IUPAC name is N - [2- [4- (3-aminopyridin-2-yl)piperazine-1-carbonyl]-1 H -indol-5-yl]methanesulfonamide .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
The molecular weight of “N-Desisopropyl delavirdine” is 414.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The exact mass is 414.14740976 g/mol .Scientific Research Applications
Delavirdine undergoes extensive metabolism, including N-desalkylation, pyridine ring hydroxylation, and amide bond cleavage. N-Desisopropyl delavirdine (desalkyl delavirdine) is a significant metabolite in this process (Chang et al., 1997).
A high-performance liquid chromatography method has been developed for determining delavirdine and its N-desisopropyl metabolite in human plasma, aiding in pharmacokinetic studies (Staton et al., 1995).
The metabolism of delavirdine in rats, similar to mice, is extensive and involves pathways such as N-desalkylation and pyridine ring cleavage, producing N-Desisopropyl delavirdine among other metabolites (Chang et al., 1997).
Delavirdine's interaction with human liver microsomal cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP2D6, has been studied, providing insight into its metabolic pathways and potential drug interactions (Voorman et al., 2001).
Delavirdine can inactivate CYP3A, a key enzyme in its metabolism, indicating a potential for slowing the metabolism of coadministered CYP3A substrates (Voorman et al., 1998).
A study on HIV-infected subjects found that delavirdine malabsorption occurred in subjects with gastric hypoacidity, and acidic beverages like orange juice could improve its absorption (Shelton et al., 2003).
properties
IUPAC Name |
N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEFFPTUUPAKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desisopropyl delavirdine | |
CAS RN |
165133-86-8 | |
Record name | N-Desisopropyl delavirdine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESISOPROPYL DELAVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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